molecular formula C14H8ClNO3S B3479943 5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione

5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione

Cat. No. B3479943
M. Wt: 305.7 g/mol
InChI Key: ORRXLFZJXFPOJA-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione” is a derivative of thiazolidine . Thiazolidine derivatives have been synthesized for the development of new drugs aimed at improving cancer treatment .


Synthesis Analysis

The synthesis of thiazolidine derivatives, including “5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione”, involves the combination of pharmacophoric nuclei with different targets . These compounds were synthesized by two different synthetic routes .


Molecular Structure Analysis

The molecular structure of “5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione” includes a thiazolidine-2,4-dione (TZD) moiety . The TZD moiety plays a central role in the biological functioning of several essential molecules .

Future Directions

The future directions for “5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione” could involve further studies to confirm its viability as a promising candidate in cancer therapy . Additionally, it could be used in the development of new methods for the detection and quantification of heavy metals in complex samples.

properties

IUPAC Name

(5E)-5-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO3S/c15-9-3-1-2-8(6-9)11-5-4-10(19-11)7-12-13(17)16-14(18)20-12/h1-7H,(H,16,17,18)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRXLFZJXFPOJA-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione

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